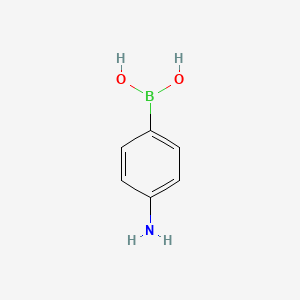
4-Aminophenylboronic acid
Vue d'ensemble
Description
4-Aminophenylboronic Acid is an organic compound used in the discovery of multi-target receptor tyrosine kinase inhibitors as novel anti-angiogenesis agents . It is also known as 4-Aminobenzeneboronic acid .
Molecular Structure Analysis
The molecular formula of 4-Aminophenylboronic acid is C6H8BNO2 . The molecular weight is 173.41 .Chemical Reactions Analysis
Boronic acids, including 4-Aminophenylboronic acid, have key interactions with diols. This allows their utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . They are also used for electrophoresis of glycated molecules .Physical And Chemical Properties Analysis
4-Aminophenylboronic acid is a crystalline powder . It has a melting point of 195-200 °C . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .Applications De Recherche Scientifique
- Field: Chemistry
- Application: Boronic acids, including 4-Aminophenylboronic acid, are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
- Methods: The sensing applications can be homogeneous assays or heterogeneous detection .
- Results: The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
- Field: Biochemistry
- Application: Boronic acid compounds have been well developed as sensors to recognize carbohydrates or other substances .
- Methods: As Lewis acids, boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, thus resulting in significant fluorescence changes .
- Results: This phenomenon has been used to develop boronic acid-based fluorescent sensors .
- Field: Medicinal Chemistry
- Application: 4-Aminophenylboronic acid finds utility in synthesizing peptides, oligonucleotides, proteins, and drug molecules such as antibiotics, antivirals, and antifungals .
- Methods: The specific methods of synthesis would depend on the particular molecule being synthesized .
- Results: The synthesized molecules can be used in various therapeutic applications .
- Field: Pharmacology
- Application: 4-Aminophenylboronic acid plays a role in constructing small-molecule libraries employed for drug screening and discovery .
- Methods: The specific methods would depend on the particular drug screening or discovery process .
- Results: The results would vary depending on the specific drugs being screened or discovered .
Sensing Applications
Fluorescent Sensors
Synthesis of Bioactive Molecules
Drug Screening and Discovery
- Field: Electrochemistry
- Application: A dually functional 4-Aminophenylboronic acid dimer has been used for voltammetric detection of hypochlorite, glucose, and fructose .
- Methods: The dimer is prepared on the surface of a screen printed carbon electrode (SPCE) through the formation of an azo bond .
- Results: The sensor, operated at a voltage of typically 0.05 V (vs. Ag/AgCl), gives a linear response in the 1 μM to 10 mM hypochlorite concentration range and has a sensitivity of 408.16 μA mM −1 cm −2 at neutral pH values .
- Field: Organic Chemistry
- Application: 4-Aminophenylboronic acid pinacol ester can be used as a reagent for the preparation of substituted 3-phenyl-4 H -1-benzopyran-4-ones .
- Methods: This is achieved by reacting with iodochromones via a Pd catalyzed Suzuki-Miyaura cross-coupling reaction .
- Results: The specific results would depend on the particular reaction conditions and the specific iodochromones used .
Voltammetric Detection
Preparation of Substituted 3-phenyl-4 H -1-benzopyran-4-ones
- Field: Biochemistry
- Application: 4-Aminophenylboronic acid hydrochloride can be used to prepare a modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice .
- Methods: The specific methods would depend on the particular sensor design and the specific fruit juice being analyzed .
- Results: The results would vary depending on the specific sugars being detected and the specific fruit juice being analyzed .
- Field: Biochemistry
- Application: 4-Aminophenylboronic acid hydrochloride can be used to prepare a modified carbon electrode adsorbed with aminophenol, used for the detection of NADH and H2O2 .
- Methods: The specific methods would depend on the particular electrode design and the specific detection process .
- Results: The results would vary depending on the specific amounts of NADH and H2O2 being detected .
Sugar Sensor
Detection of NADH and H2O2
Safety And Hazards
Orientations Futures
Boronic acids, including 4-Aminophenylboronic acid, are increasingly utilized in diverse areas of research. They are used in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . They are also used for electrophoresis of glycated molecules . The future directions of 4-Aminophenylboronic acid are likely to continue in these areas.
Propriétés
IUPAC Name |
(4-aminophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPDAJWEBQRQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370395 | |
| Record name | 4-Aminophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenylboronic acid | |
CAS RN |
89415-43-0 | |
| Record name | 4-Aminophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethoxyphenyl)-6-phenyl-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1224150.png)
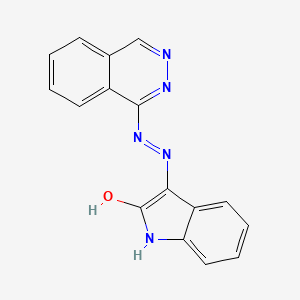
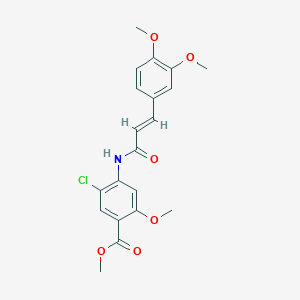
![6-bromo-N-[2-(dimethylamino)ethyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1224157.png)
![2-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B1224158.png)
![2-(2-Methylphenoxy)-1-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanone](/img/structure/B1224159.png)
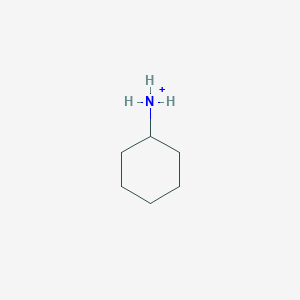
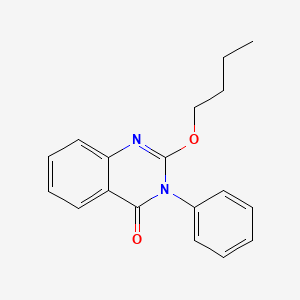
![5-[(2-Cyanoethylthio)methyl]-2-benzofurancarboxylic acid](/img/structure/B1224166.png)
![4-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B1224167.png)
![2-[[6-(butylsulfamoyl)-1H-benzimidazol-2-yl]thio]-N-(2-chlorophenyl)acetamide](/img/structure/B1224169.png)
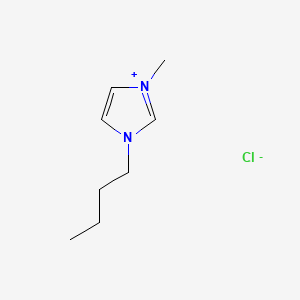
![[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[5-[(4-chlorophenoxy)methyl]-2-furanyl]methanone](/img/structure/B1224171.png)
![N-[4-[4-(1-oxopropyl)-1-piperazinyl]phenyl]-2-furancarboxamide](/img/structure/B1224173.png)